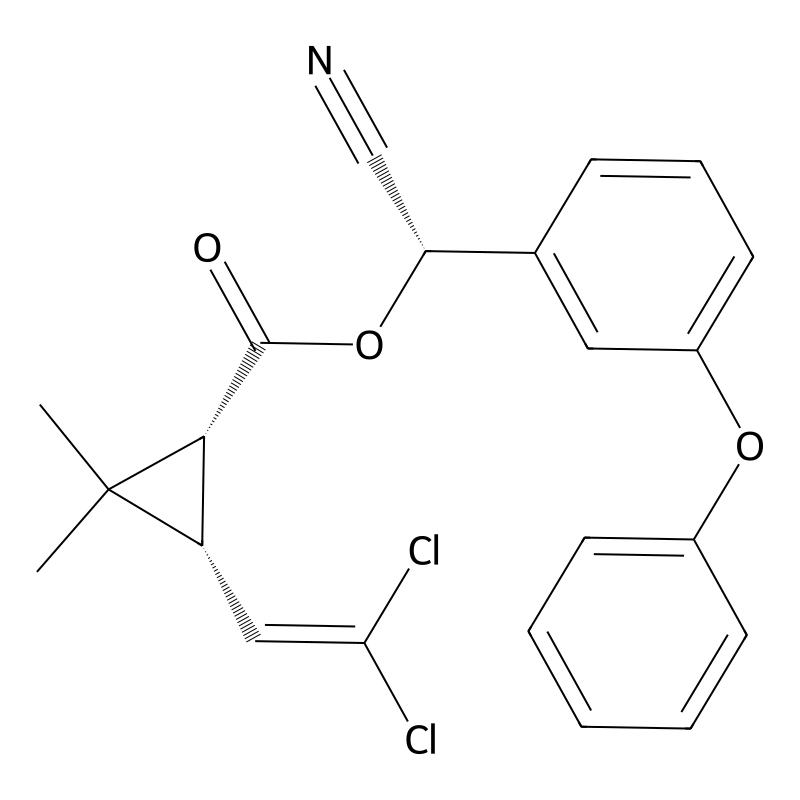

alpha-Cypermethrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol.

In water, 0.01 mg/l @ 25 °C.

Synonyms

Canonical SMILES

Isomeric SMILES

Insecticidal Properties and Mode of Action

- Researchers investigate the effectiveness of Alpha-Cypermethrin against a broad spectrum of insects, including agricultural pests and disease vectors .

- Studies examine how Alpha-Cypermethrin acts on insects at the neurological level, affecting their nerve impulses and leading to paralysis and death [Source: National Institutes of Health [NIH]](PubMed website: )).

Environmental Fate and Impact

Alpha-Cypermethrin is a synthetic pyrethroid insecticide, primarily utilized in agricultural settings for pest control. It is characterized by its chemical formula and is known for its efficacy against a wide range of pests, including both sucking and chewing insects. This compound acts as a neurotoxin, disrupting normal nerve function in insects, leading to paralysis and death. Alpha-Cypermethrin is a diastereomer of cypermethrin, which means it exists in multiple stereochemical forms that can exhibit different biological activities.

- Hydrolysis: This process leads to the formation of carboxylic acid metabolites, which are subsequently eliminated via urine.

- Oxidation: Oxidative reactions can occur at various sites on the molecule, particularly at the cyclopropane ring and the phenoxy group.

These reactions are crucial for understanding its environmental degradation and toxicity profiles .

The biological activity of alpha-Cypermethrin is primarily linked to its action on sodium channels in neuronal membranes. It modifies the gating characteristics of these channels, leading to prolonged depolarization and increased excitability. This mechanism results in:

- Neurotoxicity: Insects exposed to alpha-Cypermethrin exhibit symptoms such as tremors, paralysis, and eventual death.

- Toxicity in Non-target Species: While relatively safe for humans at low exposure levels, it is highly toxic to aquatic organisms and bees. Prolonged exposure can lead to severe health issues in mammals, including neurological disorders and potential carcinogenic effects .

Alpha-Cypermethrin can be synthesized through several methods, often involving the reaction of 3-phenoxybenzyl alcohol with cyanoacetic acid derivatives. The general steps include:

- Formation of Esters: Reacting 3-phenoxybenzyl alcohol with appropriate acid chlorides.

- Cyclization: Introducing a cyclopropane ring through cyclopropanation reactions.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels .

Alpha-Cypermethrin is widely applied in various fields:

- Agriculture: Used as an insecticide for crops like cotton, vegetables, and fruits.

- Public Health: Employed in vector control programs against mosquitoes and other disease-carrying insects.

- Household Use: Found in consumer pest control products for indoor use against common household pests.

Its effectiveness and low volatility make it suitable for both outdoor and indoor applications .

Studies have shown that alpha-Cypermethrin interacts with various biological systems:

- Neuronal Interactions: It binds stereospecifically to sodium channels in both insects and mammals, affecting nerve signal transmission.

- Metabolic Pathways: In mammals, alpha-Cypermethrin undergoes enzymatic hydrolysis, leading to the formation of metabolites that can be monitored through urine analysis.

- Toxicological Studies: Research indicates potential endocrine disruption and neurotoxic effects in long-term exposure scenarios .

Several compounds share structural similarities with alpha-Cypermethrin, particularly within the pyrethroid class. Here are notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Cypermethrin | C22H19Cl2NO3 | Mixture of two diastereomers; broader spectrum of activity. |

| Deltamethrin | C22H19BrCl2NO3 | More potent against certain pests; lower toxicity to mammals. |

| Permethrin | C21H20Cl2O3 | Commonly used in household insecticides; less effective against some resistant pests. |

| Fenvalerate | C25H24Cl2O3 | Exhibits lower toxicity to non-target organisms; effective against resistant strains. |

| Lambda-cyhalothrin | C23H19ClFNO4 | Higher efficacy against a broader range of pests; less persistent in the environment. |

Alpha-Cypermethrin's unique combination of structural features allows it to exhibit specific insecticidal properties while maintaining a relatively favorable safety profile for humans when used appropriately .

Color/Form

Colorless crystals

XLogP3

Boiling Point

Density

LogP

log Kow= 6.94

Melting Point

UNII

GHS Hazard Statements

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

MeSH Pharmacological Classification

Mechanism of Action

Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/

The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/

Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/

The interaction of a series of pyrethroid insecticides with the sodium channels in myelinated nerve fibers of the clawed frog, Xenopus laevis, was investigated using the voltage clamp technique. Of 11 pyrethroids, 9 insecticidally active cmpd induced a slowly decaying sodium tail current on termination of a step depolarization, whereas the sodium current during depolarization was hardly affected. /Pyrethroids/

Mode of action of pyrethrum & related cmpd has been studied more in insects & in other invertebrates than in mammals. This action involves ion transport through the membrane of nerve axons &, at least in invertebrates & lower vertebrates, it exhibits a negative temperature coefficient. In both of these important ways & in many details, the mode of action of pyrethrin & pyrethroids resembles that of DDT. Esterases & mixed-function oxidase system differ in their relative importance for metabolizing different synthetic pyrethroids. The same may be true of the constituents of pyrethrum, depending on strain, species, & other factors. /Pyrethrins and pyrethroids/

The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/

... Type II pyrethroids /containing the alpha-cyano substituent/ extend the time constant for inactivation by hundreds of milliseconds to seconds, causing a persistent depolarization and a frequency-dependent conduction block in sensory and motor axons, and prolonged repetitive firing of sensory end organs and muscle fibers. The depolarizing action would have a dramatic effect on the sensory nervous system because such neurons tend to discharge when depolarized even slightly, resulting in an increase in the number of discharges. /Pyrethroid esters containing the alpha-cyano substituent/

The primary target site of pyrethroid insecticides in the vertebrate nervous system is the sodium channel in the nerve membrane. Pyrethroids without an alpha-cyano group (allethrin, d-phenothrin, permethrin, and cismethrin) cause a moderate prolongation of the transient increase in sodium permeability of the nerve membrane during excitation. This results in relatively short trains of repetitive nerve impulses in sense organs, sensory (afferent) nerve fibers, and, in effect, nerve terminals. On the other hand the alpha-cyano pyrethroids cause a long lasting prolongation of the transient increase in sodium permeability of the nerve membrane during excitation. This results in long-lasting trains of repetitive impulses in sense organs and a frequency-dependent depression of the nerve impulse in nerve fibers. The difference in effects between permethrin and cypermethrin, which have identical molecular structures except for the presence of an alpha-cyano group on the phenoxybenzyl alcohol, indicates that it is this alpha-cyano group that is responsible for the long-lasting prolongation of the sodium permeability. Since the mechanisms responsible for nerve impulse generation and conduction are basically the same throughout the entire nervous system, pyrethroids may also induce repetitive activity in various parts of the brain. The difference in symptoms of poisoning by alpha-cyano pyrethroids, compared with the classical pyrethroids, is not necessarily due to an exclusive central site of action. It may be related to the long-lasting repetitive activity in sense organs and possibly in other parts of the nervous system, which, in a more advance state of poisoning, may be accompanied by a frequency-dependent depression of the nervous impulse. /Synthetic pyrethroids/

Pyrethroids also cause pronounced repetitive activity and a prolongation of the transient increase in sodium permeability of the nerve membrane in insects and other invertebrates. Available information indicates that the sodium channel in the nerve membrane is also the most important target site of pyrethroids in the invertebrate nervous system. /Synthetic pyrethroids/

In the electrophysiological experiments using giant axons of cray-fish, the Type II pyrethroids retain sodium channels in a modified continuous open state persistently, depolarize the membrane, and block the action potential without causing repetitive firing. /Pyrethroids type II/

Diazepam, which facilitates GABA reaction, delayed the onset of action of deltamethrin and fenvalertae, but not permethrin and allethrin, in both the mouse and cockroach. Possible mechanisms of the Type II pyrethroid syndrome include action at the GABA receptor complex or a closely linked class of neuroreceptor. /Pyrethroids type II/

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

65731-84-2

72204-44-5

Wikipedia

Biological Half Life

Use Classification

Veterinary Drug -> INSECTICIDE; -> JECFA Functional Classes

Methods of Manufacturing

General Manufacturing Information

/Pyrethroids/ are modern synthetic insecticides similar chemically to natural pyrethrins, but modified to increase stability in the natural environment. /Pyrethroids/

Not currently registered /in the USA/.

Analytic Laboratory Methods

AOAC Method 982.02. Pyrethrins in pesticide formulations are analyzed using gas chromatography quipped with FID. Average recovery is 98% with a precision of 0.0044 -0.011. /Pyrethrins/

... Liquid chromatography method has been developed to quantitate pyrethrins in pesticide formulations. ... Detection was monitored at 240 nm. ... Percent coefficients of variation ranged from 1.39 to 9.68 with the majority less than 5.00. ... /Pyrethrins/

Pyrethrins were detected in soils by gas chromatography after extraction with hexane. /Pyrethrins/

Low level pyrethrin formulations are extracted with tetrahydrofuran and determined via capillary gas chromatography with electron capture detection. ... Analysis of 5 formulations gave an average standard deviation of 3.3%. /Pyrethrins/

Storage Conditions

Interactions

Piperonyl butoxide potentiates /insecticidal activity/ of pyrethrins by inhibiting the hydrolytic enzymes responsible for pyrethrins' metab in arthropods. When piperonyl butoxide is combined with pyrethrins, the insecticidal activity of the latter drug is increased 2-12 times /Pyrethrins/

At dietary level of 1000 ppm pyrethrins & 10000 ppm piperonyl butoxide ... /enlargement, margination, & cytoplasmic inclusions in liver cells of rats/ were well developed in only 8 days, but ... were not maximal. Changes were proportional to dosage & similar to those produced by DDT. Effects of the 2 ... were additive. /Pyrethrins/

Stability Shelf Life

Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/

Dates

A microchip device based liquid-liquid-solid microextraction for the determination of permethrin and cypermethrin in water samples

Samira Dowlatshah, María Ramos-Payán, Mohammad SarajiPMID: 34517599 DOI: 10.1016/j.talanta.2021.122731

Abstract

In this work, for the first time, a microchip device integrating liquid-liquid-solid phase microextraction is presented. As a novel approach to microchip systems, liquid-liquid-solid microextraction was performed in a sandwiched microchip device. The microchip device consisted of three poly(methyl methacrylate) layers along with a double "Y"-shaped microchannel. As the stationary phase, polyacrylonitrile-C18 was synthesized and immobilized in the upper channel, while the beneath channel was used as a reservoir for the stagnant volume ratio of sample-to-extraction solvent phase. In this way, analytes were extracted from an aqueous sample through an organic phase into the stationary phase. The analytes were finally desorbed with a minimum amount of acetonitrile as the desorption solvent. Permethrin and cypermethrin were selected as the model analytes for extraction and subsequent analysis by gas chromatography-flame ionization detection. Under optimum conditions (extraction solvent; n-hexane, sample -to-extraction solvent volume ratio; 2:1, extraction time; 20 min, desorption solvent; acetonitrile, desorption volume; 200 μL, and desorption time; 15 min) detection limits were 3.5 and 6.0 ng mLfor permethrin and cypermethrin, respectively. Relative standard deviations for intra- and inter-day reproducibility were below 8.3%. Device-to-device precision was in the range of 8.1-9.6%. The proposed microchip device was successfully applied to determine permethrin and cypermethrin in water samples with recoveries in the range of 73-96%.

Mitochondrial dysfunction and oxidative stress in liver of male albino rats after exposing to sub-chronic intoxication of chlorpyrifos, cypermethrin, and imidacloprid

Mostafa A I Taha, Mohamed E I Badawy, Reda K Abdel-Razik, Hassan M Younis, Mahmoud M Abo-El-SaadPMID: 34446205 DOI: 10.1016/j.pestbp.2021.104938

Abstract

The adverse effects of chlorpyrifos, cypermethrin, and imidacloprid on mitochondrial dysfunction and oxidative stress biomarkers were studied in rat liver. The liver deficiency was also confirmed by histological analysis and gel electrophoresis. Each insecticide was administered orally with five doses per week for 28 days to male albino rats at 1/50 of the LDper insecticide. The results demonstrated that the mitochondrial dysfunction was confirmed by a significant decrease in NADH dehydrogenase and ATPase activities. Oxidative stress biomarkers include malondialdehyde (MDA), and protein carbonyl content (PCC) were significantly increased. However, superoxide dismutase (SOD) and glutathione S-transferase (GST) as antioxidant enzymes were significantly decreased in the mitochondria of the rat liver. HPLC analysis showed a significant increase of the 8-hydroxy-2'-deoxyguanosine (8-OH-2DG) as a biomarker of the DNA damage in rat liver. In addition, the residue levels of 0.96 and 0.29 μg/mL serum were found for cypermethrin and imidacloprid, respectively. However, chlorpyrifos not detected using the HPLC analysis. Blue native polyacrylamide gel electrophoresis (BN-PAGE) analysis showed a change in the pattern and sequence of complexions of the electron transport chain in liver mitochondria with treatment by such insecticides. The hepatic histological examination also showed symptoms of abnormalities after exposure to these insecticides.

Proanthocyanidins regulate the Nrf2/ARE signaling pathway and protect neurons from cypermethrin-induced oxidative stress and apoptosis

Lihua Zhou, Jianrong Chang, Wenhong Zhao, Yangli GaoPMID: 34301360 DOI: 10.1016/j.pestbp.2021.104898

Abstract

Cypermethrin, a type II pyrethroid pesticide, is one of the most widely used pesticides in agricultural and in household settings. The toxic effects of cypermethrin are a matter of concern, as humans are almost inevitably exposed to it in daily life. It is an urgent problem to seek natural substances from plants that can eliminate or relieve the effects of pesticide residues on human health. Proanthocyanidins are the most potent antioxidants and free radical scavengers in natural plants, and are widely available in fruits, vegetables, and seeds. We found that proanthocyanidins (1, 2.5, and 5 μg/mL) can decrease ROS generation, relieve mitochondrial membrane potential loss, repair nuclear morphology, reduce cell apoptosis, and protect neurons from cypermethrin-induced oxidative insult. The protective mechanism exerted by proanthocyanidins against cypermethrin-induced neurotoxicity is negatively regulate rather than activate the Nrf2/ARE signaling pathway to maintain intracellular homeostasis.Biodegradation competence of Streptomyces toxytricini D2 isolated from leaves surface of the hybrid cotton crop against β cypermethrin

Kanda Whangchai, Tran Van Hung, Sarah Al-Rashed, Mathiyazhagan Narayanan, Sabariswaran Kandasamy, Arivalagan PugazhendhiPMID: 34088080 DOI: 10.1016/j.chemosphere.2021.130152

Abstract

The frequent application of β cypermethrin in farming activity, causing severe soil and water contamination. Thus, finding a suitable microbial agent to degrade the toxic pesticide into less or nontoxic components is vital. Hence, β cypermethrin-resistant predominant bacteria from the pesticide-exposed surface of cotton leaves were isolated and optimized the growth conditions required for the significant degradation of β cypermethrin. Six dominant bacterial cultures were isolated from pesticide exposed cotton leaf samples, and among them, COL3 showed better tolerance to 6% of β cypermethrin than others. This COL3 was identified as Streptomyces toxytricini D2 through the 16S rRNA analysis. The suitable growth requirements of S. toxytricini D2 were optimized with various essential growth parameters to degrade β cypermethrin and the results showed that a significant degradation of β cypermethrin was observed at 35 °C, pH 8.0, 1.5% of inoculum, and nutritional factors like glycerol (20 mg L), ammonium sulfate (15 mg L

), and calcium phosphates (10 mg L

) were served as better carbon, nitrogen, and phosphate sources respectively. The degradation percentage and half-life of β cypermethrin were calculated as 80.71 ± 1.17% and 48.15 h respectively by S. toxytricini D2. The GC-MS analysis results showed that S. toxytricini D2 effectively degraded the β cypermethrin into 5 components such as methyl salicylate, phenol, phthalic acid, 3-phenoxy benzaldehyde, and 3-PBA. This is the first report, revealed that the S. toxytricini D2 belongs to the Actinobacteria has the potential to degrade the β cypermethrin into less or nontoxic metabolites under optimized conditions.

[Study on the mechanism of resistance to cypermethrin in

F Y Liu, Q Zhang, X X Guo, X Song, C X ZhangPMID: 34008367 DOI: 10.16250/j.32.1374.2020347

Abstract

To compare the differentially expressed proteins between cypermethrin-resistant and -sensitive, so as to unravel the mechanism underlying the resistance to cypermethrin in

.

A quantitative proteomic analysis was performed among cypermethrin-sensitive and -resistant isolates of

using isobaric tags for relative and absolute quantification (iTRAQ) labeling coupled with liquid chromatography with tandem mass spectrometry (LC-MS/MS).

A total of 164 differentially expressed proteins were identified between cypermethrin-sensitive and -resistant isolates of

, including 54 up-regulated proteins and 110 down-regulated proteins. A large number of cuticular proteins, larval cuticular proteins, pupal cuticular proteins and cuticular structural constituent proteins, which are associated with cytoskeletal structure and components, were differentially expressed between cypermethrin-sensitive and -resistant isolates of

. Thirteen proteins, which were involved in energy production and conversion, translation, ribosomal structure and biogenesis, lipid transport and metabolism, post-translational modification, protein turnover, chaperones, cytoskeleton and intracellular transportation, were validated to be differentially expressed between cypermethrin-sensitive and -resistant isolates of

, which may serve as potential markers of cypermethrin resistance.

Multiple insecticide resistance mechanisms contribute to the resistance to cypermethrin in

, including cuticular resistance and metabolic resistance, and the cuticular protein genes and cytochrome P450 enzymes may play an important role in the resistance of

to cypermethrin.

Toxic effects of chlorpyrifos, cypermethrin and glyphosate on the non-target organism Selenastrum capricornutum (Chlorophyta)

Carolina Fernández, Viviana Asselborn, Elisa R ParodiPMID: 34378759 DOI: 10.1590/0001-3765202120200233

Abstract

The toxic effects of the insecticides chlorpyrifos and cypermethrin, and the herbicide glyphosate on the growth, biovolume and ultrastructure of the green microalgae Selenastrum capricornutum were evaluated. Concentrations between 9.37-150 mg L-1 of chlorpyrifos, 3.12-100 mg L-1 of cypermethrin and 4.7-60 mg L-1 of glyphosate were assayed along with a control culture. The assayed concentrations were prepared using commercial formulations. After 48 h all tested concentrations of the three pesticides reduced significantly the population growth. The 96 h effective concentration 50 (EC50) was 14.45 mg L-1 for chlorpyrifos, 12.37 mg L-1 for cypermethrin and 15.60 mg L-1 for glyphosate. Cells exposed to the three pesticides showed an increase in the cellular size related to the increase in pesticide concentration and exposure time. The most significant damages observed on the ultrastructure of cells exposed to the three pesticides included thylakoids and mitochondria disruption, formation of electrodense bodies, accumulation of lipids and increase in the size and number of starch granules. The present study demonstrates that the effects of pesticides also extend to non-target organisms having significant ecological implications.Effects of Cd

Wenqi Jiang, Guojun Yao, Xu Jing, Xueke Liu, Donghui Liu, Zhiqiang ZhouPMID: 33884551 DOI: 10.1007/s11356-021-13929-z

Abstract

Heavy metals may coexist with pesticides in farmland through wastewater irrigation, application of pesticides and chemical fertilizers, or unappropriated waste disposal. Heavy metals are toxic to soil microorganism, which may influence the environmental behavior of pesticides subsequently. In this study, the influence of Cdand Pb

on the degradation of α-cypermethrin and its metabolites, 3-phenoxphenoxybenzoic acid (3-PBA) and 3-(2',2'-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA), were investigated through soil incubation experiment. It was found heavy metals like Cd

and Pb

will inhibit the degradation of α-cypermethrin, especially at high concentrations. Pb

has a stronger inhibitory effect on the degradation of α-cypermethrin than Cd

in the same concentration. With the presence of 10 mg/kg Pb

, the half-life of α-cypermethrin increased from 41.1 to 99.9 days, even the half-life was 129.3 days with 50 mg/kg of Pb

. Besides, heavy metals influenced the chiral selective degradation of α-cypermethrin. The enantiomer fraction was near 0.5 when 10 mg/kg of heavy metals existed. Furthermore, the adverse effects of heavy metals on soil urease, catalase, and sucrase activity were assayed. In tested concentrations (10 and 50 mg kg

), the heavy metals result in strong inhibition of the activity of the enzymes present on soil, jeopardizing the biodegradation by the microbiome and which may inhibit the degradation of α-cypermethrin.

Comparative sensitivity of Neoseiulus cucumeris and its prey Tetranychus cinnabarinus, after exposed to nineteen pesticides

Shenhang Cheng, Ronghua Lin, Yong You, Tao Lin, Zhaohua Zeng, Caihong YuPMID: 33864981 DOI: 10.1016/j.ecoenv.2021.112234

Abstract

The toxicity tests of nineteen commonly used pesticides were carried out to compare the sensitivity differences between predatory mite Neoseiulus cucumeris and its prey Tetranychus cinnabarinus by a "leaf spray method" in laboratory microcosms. For two avermectins, emamectin benzoate and abamectin, exhibited high bioactivity against T. cinnabarinusf with LRvalues of 0.04 and 0.05 g a.i./ha, respectively, but these two insecticides showed the opposite toxic effects to N. cucumeris. These two agents showed strong selectivity for the two test species with Selective Toxicity Rate (STR) values of 950 and 620, respectively. However, for five neonicotinoids, the LR50s of dinotefuran, thiamethoxam, imidacloprid, and acetamiprid were all greater than the recommended rates in the field except for clothianidin, and they showed no obvious toxicity difference to the two species with STR values ranging from 0.58 to 2.00. For two organophosphates, malathion is more toxic to N. cucumeris than T. cinnabarinus, however, dimethoate showed a higher toxic effect on T. cinnabarinus. In addition, the toxicity of four pyrethroids, bifenthrin, deltamethrin, cyhalothrin and gamma-cyhalothrin to N. cucumeris was higher than that of T. cinnabarinus, except for alpha-cypermethrin. For five acaricides, spirodiclofen, spirotetramat and pyridaben had no obvious selectivity to the two organisms, while diafenthiuron and chlorfenapyr were found to be highly toxic to T. cinnabarinus than N. cucumeris with STR values of 14.2 and 68.5, respectively. Thus, some pesticides above-mentioned like emamectin benzoate, abamectin, diafenthiuron and chlorfenapyr exhibited potential to be used in the management programs of T. cinnabarinus, especially in organically based production systems where there are fewer chemical control measures available, which need to combine with natural enemies to achieve the best control effect.

Efficacy of two commercial synthetic pyrethroids (cypermethrin and deltamethrin) on Amblyomma variegatum and Rhipicephalus microplus strains of the south-western region of Burkina Faso

Achille S Ouedraogo, Olivier M Zannou, Abel S Biguezoton, Kouassi Yao Patrick, Adrien M G Belem, Souaibou Farougou, Marinda Oosthuizen, Claude Saegerman, Laetitia LempereurPMID: 34258641 DOI: 10.1007/s11250-021-02849-2

Abstract

Since 2011, period of the livestock invasion by the cattle tick Rhipicephalus microplus in Burkina Faso (BF), tick-control problems were exacerbated. Based on farmer's reports, most commonly used commercial acaricides were found to be ineffective in Western South part of the country. To investigate the occurrence and extent of such acaricidal ineffectiveness, we performed the standardized larval packet test (LPT) with commercial deltamethrin (vectocid) and cypermethrin (cypertop), on two cattle tick species, the native Amblyomma variegatum and the invasive R. microplus. The resistance ratios (RR) were computed with susceptible Hounde strain of Rhipicephalus geigyi as reference. The R. microplus population showed resistance to the two acaricides tested with the highest lethal concentration (LC) values, and different resistance ratios higher than 4 (deltamethrin: RR= 28.18 and RR

= 32.41; cypermethrin: RR

= 8.79 and RR

= 23.15). In the contrary, A. variegatum population was found to be highly susceptible to acaricides tested with low lethal concentrations and resistance ratio values (deltamethrin: RR

= 0.5 and RR

= 0.48; cypermethrin: RR

= 0.68 and RR

= 0.79). These data demonstrate high synthetic pyrethroid resistance in R. microplus strain, leading to conclude that the acaricide ineffectiveness in tick populations control remains a concern in BF.

Characterizing environmental geographic inequalities using an integrated exposure assessment

Julien Caudeville, Corentin Regrain, Frederic Tognet, Roseline Bonnard, Mohammed Guedda, Celine Brochot, Maxime Beauchamp, Laurent Letinois, Laure Malherbe, Fabrice Marliere, Francois Lestremau, Karen Chardon, Veronique Bach, Florence Anna ZemanPMID: 33980260 DOI: 10.1186/s12940-021-00736-9

Abstract

At a regional or continental scale, the characterization of environmental health inequities (EHI) expresses the idea that populations are not equal in the face of pollution. It implies an analysis be conducted in order to identify and manage the areas at risk of overexposure where an increasing risk to human health is suspected. The development of methods is a prerequisite for implementing public health activities aimed at protecting populations.This paper presents the methodological framework developed by INERIS (French National Institute for Industrial Environment and Risks) to identify a common framework for a structured and operationalized assessment of human exposure. An integrated exposure assessment approach has been developed to integrate the multiplicity of exposure pathways from various sources, through a series of models enabling the final exposure of a population to be defined.

Measured data from environmental networks reflecting the actual contamination of the environment are used to gauge the population's exposure. Sophisticated methods of spatial analysis are applied to include additional information and take benefit of spatial and inter-variable correlation to improve data representativeness and characterize the associated uncertainty. Integrated approaches bring together all the information available for assessing the source-to-human-dose continuum using a Geographic Information System, multimedia exposure and toxicokinetic model.

One of the objectives of the integrated approach was to demonstrate the feasibility of building complex realistic exposure scenarios satisfying the needs of stakeholders and the accuracy of the modelling predictions at a fine spatial-temporal resolution. A case study is presented to provide a specific application of the proposed framework and how the results could be used to identify an overexposed population.

This framework could be used for many purposes, such as mapping EHI, identifying vulnerable populations and providing determinants of exposure to manage and plan remedial actions and to assess the spatial relationships between health and the environment to identify factors that influence the variability of disease patterns.